Reduced Lipophilicity vs. N-Propyl Homolog Enhances Aqueous Solubility Potential
The N-ethyl acetamide side chain of the target compound reduces lipophilicity by one methylene unit compared to the closest commercially available analog, 2-[(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl]-N-propylacetamide (CAS 1060205-36-8). This translates to a lower computed XLogP3-AA value (0.6 vs. an estimated ~1.1 for the N-propyl homolog) and a lower molecular weight (266.33 vs. 280.35 g/mol) [1]. The reduced lipophilicity is expected to confer higher aqueous solubility and lower non-specific protein binding, which are critical attributes for biochemical and cell-based screening assay performance .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and molecular weight |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6; MW = 266.33 g/mol |
| Comparator Or Baseline | 2-[(3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)sulfanyl]-N-propylacetamide (CAS 1060205-36-8): estimated XLogP3-AA ≈ 1.1; MW = 280.35 g/mol |
| Quantified Difference | ΔXLogP3-AA ≈ −0.5 log unit; ΔMW = −14.02 g/mol (one methylene unit) |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm) and ChemSpider structural data |
Why This Matters
Lower logP in the target compound predicts improved aqueous solubility and reduced non-specific binding, making it the preferred choice for biochemical screening campaigns where compound promiscuity and solubility-related artifacts must be minimized.
- [1] PubChem. N-ethyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide. CID 25793524. https://pubchem.ncbi.nlm.nih.gov/compound/1058238-91-7 (accessed 2026). View Source
